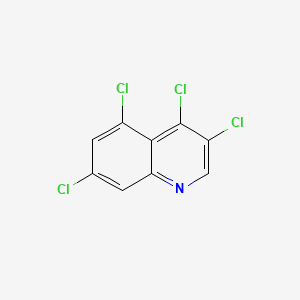

3,4,5,7-Tetrachloroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5,7-Tetrachloroquinoline is a chlorinated heterocyclic compound derived from quinoline, featuring chlorine substituents at the 3rd, 4th, 5th, and 7th positions. Their environmental persistence and toxicity, akin to CPs, raise concerns under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Key characteristics of chlorinated quinolines include:

- Electron-withdrawing effects: Chlorine atoms stabilize the aromatic ring, altering reactivity in substitution and addition reactions.

- Stereochemical complexity: Multiple chlorine substituents may lead to isomerism, necessitating advanced separation techniques like chiral chromatography .

- Environmental impact: Chlorinated compounds often exhibit bioaccumulative and toxic properties, requiring stringent analytical protocols for detection .

Q & A

Basic Question: What spectroscopic methods are most reliable for characterizing 3,4,5,7-tetrachloroquinoline?

Methodological Answer:

this compound can be characterized using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for determining the substitution pattern of chlorine atoms on the quinoline ring. For example, 1H NMR chemical shifts for protons adjacent to chlorine substituents typically appear downfield (~8.5–9.5 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups; C-Cl stretching vibrations appear as strong bands in the 550–650 cm−1 range .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 245.91 for C9H4Cl4N) and fragmentation patterns specific to chlorinated quinolines .

Advanced Question: How can chiral separation challenges in tetrachloroquinoline derivatives be addressed?

Methodological Answer:

Chiral separation of enantiomers like (3R,4R,7S,8S)-3,4,7,8-tetrachloro-1,3,5,6-tetrahydroquinoline requires:

- Supercritical Fluid Chromatography (SFC) : Utilize amylose-based chiral stationary phases (e.g., Chiralpak® IA-3) with CO2-methanol mobile phases. Optimize temperature (35–40°C) and backpressure (150 bar) to enhance resolution .

- X-ray Crystallography : Confirm absolute configuration post-separation. For example, crystallize in P21212 space group and analyze bond angles/distances to validate stereochemistry .

Basic Question: What synthetic routes are effective for preparing this compound?

Methodological Answer:

Key methods include:

- Chlorination of Quinoline Precursors : Direct chlorination using Cl2 gas or PCl5 under anhydrous conditions (e.g., reflux in CCl4). Monitor reaction progress via TLC to avoid overchlorination .

- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling with chlorinated aryl boronic acids. Use PdCl2(PPh3)2 and PCy3 ligands in DMF with K2CO3 as base .

Advanced Question: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

Contradictions arise from disordered chlorine positions or polymorphism. Mitigate by:

- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use software like SUPERFLIP for charge-flipping solutions .

- Complementary NMR Analysis : Compare experimental 13C chemical shifts with DFT-calculated values to validate crystallographic assignments .

Basic Question: What analytical standards are critical for quantifying this compound in environmental samples?

Methodological Answer:

- Isotopically Labeled Standards : Use deuterated analogs (e.g., this compound-d2) to correct for matrix effects in GC-MS .

- Certified Reference Materials (CRMs) : Ensure traceability to international standards (e.g., NIST SRM 2585 for chlorinated organics) .

Advanced Question: How does the substitution pattern influence bioactivity in chlorinated quinolines?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare 3,4,5,7-tetrachloro derivatives with analogs (e.g., 5,6,7,8-tetrachloroquinoline). Chlorine at positions 3 and 7 enhances steric hindrance, reducing receptor binding affinity, while positions 4 and 5 improve lipophilicity and membrane permeability .

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorometric substrates (e.g., 7-ethoxyresorufin) to quantify IC50 shifts .

Basic Question: What precautions are necessary for handling this compound in vitro studies?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential neurotoxicity .

- Solvent Compatibility : Avoid DMSO for stock solutions due to chloride displacement reactions; use anhydrous ethanol instead .

Advanced Question: How can data reproducibility issues in chlorinated quinoline synthesis be addressed?

Methodological Answer:

- Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediates and optimize stoichiometry .

- Batch-to-Batch Analysis : Use GC-MS to quantify impurities (e.g., overchlorinated byproducts) and adjust reaction time/temperature accordingly .

Basic Question: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (1:3); visualize under UV at 366 nm .

Advanced Question: How can computational modeling aid in predicting reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. Compare Fukui indices to prioritize chlorination positions .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., chloroform) on reaction pathways to refine synthetic protocols .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Properties of Chlorinated Compounds

*Estimated based on quinoline (129.16 g/mol) + 4×Cl (35.45 g/mol).

Key Findings:

Synthetic Complexity: this compound likely requires regioselective halogenation, similar to the anti-addition mechanism observed in 3,4,7,8-tetrachlorodecane synthesis . Overchlorination byproducts (e.g., pentachloro derivatives) are a common challenge, as seen in CP synthesis . In contrast, dichlorotetrahydroisoquinolines (e.g., 5,7-dichloro derivatives) are synthesized via cyclization followed by chlorination, yielding fewer isomers .

Analytical Challenges: Chlorinated quinolines demand high-resolution mass spectrometry (HRMS) for accurate quantification, akin to CP analysis . Gas chromatography (GC-MS) effectively resolves isomers in tetrachlorodecanes (e.g., 4a:4b=64:36 ratio) but struggles with polar quinoline derivatives . Supercritical fluid chromatography (SFC) is emerging as a robust tool for chiral separations .

Environmental and Toxicological Profiles: SCCPs and 3,4,7,8-tetrachlorodecane are classified as POPs due to their persistence and long-range transport . This compound may share these traits but lacks empirical data.

特性

CAS番号 |

1204810-07-0 |

|---|---|

分子式 |

C9H3Cl4N |

分子量 |

266.93 |

IUPAC名 |

3,4,5,7-tetrachloroquinoline |

InChI |

InChI=1S/C9H3Cl4N/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3H |

InChIキー |

ZGTUCDDMFBICSU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)C(=C(C=N2)Cl)Cl)Cl |

同義語 |

3,4,5,7-Tetrachloroquinoline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。